tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate: is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the sulfanylmethyl group can mimic certain biological functionalities, making it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-(methoxymethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and biological properties. This group can participate in redox reactions and form covalent bonds with biological targets, making it a valuable tool in both chemical synthesis and biological research.
Properties
CAS No. |
2348344-49-8 |
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Molecular Formula |
C10H19NO2S |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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